molecular formula C16H18N4 B14943543 1H-indol-3-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

1H-indol-3-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B14943543
M. Wt: 266.34 g/mol
InChI Key: PNVLNPRFNAJQFZ-UHFFFAOYSA-N
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Description

1H-INDOL-3-YL(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is a complex organic compound that features an indole moiety fused with a pyrazole ring. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-INDOL-3-YL(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE typically involves the condensation of indole derivatives with pyrazole precursors. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrazole ring can be introduced through cyclocondensation reactions involving α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1H-INDOL-3-YL(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-INDOL-3-YL(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-INDOL-3-YL(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-INDOL-3-YL(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is unique due to its fused indole-pyrazole structure, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in scientific research and industry .

Properties

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

2-(1H-indol-3-yl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile

InChI

InChI=1S/C16H18N4/c1-11-8-16(2,3)20(19-11)15(9-17)13-10-18-14-7-5-4-6-12(13)14/h4-7,10,15,18H,8H2,1-3H3

InChI Key

PNVLNPRFNAJQFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)C)C(C#N)C2=CNC3=CC=CC=C32

Origin of Product

United States

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